molecular formula C26H25N3OS B387918 2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B387918
M. Wt: 427.6g/mol
InChI Key: BMTFZXVPJMCUBL-UHFFFAOYSA-N
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Description

2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, a cyano group, and a sulfanyl-acetamide linkage, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyano reagent.

    Sulfanyl-Acetamide Linkage: The final step involves the formation of the sulfanyl-acetamide linkage through a condensation reaction between a thiol and an acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide has several research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: Shares the cyano and aromatic features but differs in the core structure.

    2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar cyano and acetamide functionalities but with a different heterocyclic core.

Uniqueness

2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide is unique due to its specific combination of a quinoline core, cyano group, and sulfanyl-acetamide linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H25N3OS

Molecular Weight

427.6g/mol

IUPAC Name

2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H25N3OS/c1-17-10-12-19(13-11-17)25-21-8-3-4-9-23(21)29-26(22(25)15-27)31-16-24(30)28-20-7-5-6-18(2)14-20/h5-7,10-14H,3-4,8-9,16H2,1-2H3,(H,28,30)

InChI Key

BMTFZXVPJMCUBL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)SCC(=O)NC4=CC=CC(=C4)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)SCC(=O)NC4=CC=CC(=C4)C)C#N

Origin of Product

United States

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